[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a methoxyphenyl group attached to the oxadiazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of 4-methoxybenzylamine , which is an aralkylamino compound . Aralkylamino compounds are often involved in interactions with various proteins and enzymes in the body, influencing their function and activity.
Mode of Action
It is known that 4-methoxybenzylamine, a related compound, can be used for the amination reaction of functionalized aryl bromides . This suggests that [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine might interact with its targets through similar mechanisms, potentially influencing the function of these targets through the addition or removal of amine groups.
Biochemical Pathways
It is known that 4-methoxybenzylamine, a related compound, can be used in the synthesis of functionalized organopolyphosphazenes for in vivo applications . This suggests that this compound might influence similar biochemical pathways, potentially affecting the synthesis and function of various biomolecules.
Pharmacokinetics
It is known that 4-methoxybenzylamine, a related compound, is highly soluble in water , which could potentially influence its absorption and distribution within the body.
Result of Action
It is known that 4-methoxybenzylamine, a related compound, can be used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities . This suggests that this compound might have similar effects, potentially influencing cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the nucleophile used but can include a wide range of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activities. Oxadiazoles are known for their antimicrobial, antifungal, and anti-inflammatory properties, making this compound a candidate for drug development.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the methoxyphenyl group can enhance the compound’s ability to interact with biological targets, potentially leading to new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-Methoxyphenethylamine
- 3-Methoxyphenylboronic acid
Comparison: Compared to these similar compounds, [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties. The methoxyphenyl group is a common feature, but the oxadiazole ring differentiates it from other compounds like triazoles and phenethylamines. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)15-13-10/h2-5H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPOFSQMZMBMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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